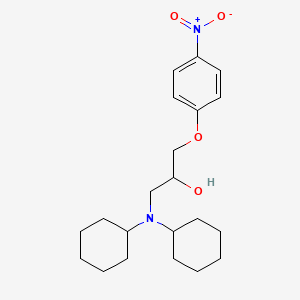
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine, commonly known as Flibanserin, is a drug that has been a subject of scientific research for its potential application in treating hypoactive sexual desire disorder (HSDD) in women.
Wirkmechanismus
Flibanserin works by targeting the serotonin and dopamine receptors in the brain. It acts as a 5-HT1A agonist and 5-HT2A antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels results in an increase in sexual desire.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and improve sexual function in women with 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine. It also has a positive effect on mood and reduces symptoms of depression and anxiety. Flibanserin has been found to be well-tolerated and safe in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Flibanserin is that it has a well-defined mechanism of action, which makes it a valuable tool for studying the neurobiological basis of sexual desire. However, Flibanserin has limitations in terms of its selectivity and potency, which may affect its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Flibanserin. One area of research is the development of more selective and potent compounds that target the serotonin and dopamine receptors in the brain. Another area of research is the investigation of the long-term effects of Flibanserin on sexual desire and function. Additionally, more research is needed to understand the effects of Flibanserin on different populations, such as men and postmenopausal women.
Conclusion:
In conclusion, Flibanserin is a drug that has been a subject of scientific research for its potential application in treating 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine in women. It works by targeting the serotonin and dopamine receptors in the brain, which leads to an increase in sexual desire. Flibanserin has been found to be well-tolerated and safe in clinical trials, but it has limitations in terms of its selectivity and potency. There are several future directions for research on Flibanserin, including the development of more selective and potent compounds and the investigation of its long-term effects on sexual desire and function.
Wissenschaftliche Forschungsanwendungen
Flibanserin has been the subject of extensive scientific research for its potential application in treating 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine in women. This compound is a condition characterized by a lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin works by targeting the serotonin and dopamine receptors in the brain, which are responsible for regulating sexual desire.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-5-1-2-6-15(14)21-9-11-22(12-10-21)19(23)18-13-24-16-7-3-4-8-17(16)25-18/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAVVFFPOBUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)

![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![1-butyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983038.png)
![4-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3983041.png)


![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3983125.png)